REACTION_CXSMILES
|
[Na].[O-]CC.[Na+].[C:6]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH2:17](Br)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C(O)C>[CH2:17]([CH:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:6]([O:14][CH2:15][CH3:16])=[O:13])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:1.2,^1:0|
|
Name
|
metal
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
54.6 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
63.9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
Then, the most part of ethanol was distilled away under the atmospheric pressure, 200 ml of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 250 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried over sodium sulfate, ether
|
Type
|
DISTILLATION
|
Details
|
was distilled away
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 72.1 g of a colorless oily substance (b.p. 111° C./2 mmHg)
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |